Granisetron is a well-established selective serotonin 5-HT3 receptor antagonist with a primary indication for the prevention and treatment of nausea and vomiting. Its efficacy has been demonstrated in various clinical settings, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and radiation-induced emesis. The drug's selectivity for the 5-HT3 receptor and its favorable side effect profile have made it a valuable option in antiemetic therapy467.
Granisetron has been extensively studied in the context of CINV, particularly with highly emetogenic chemotherapy agents like cisplatin. Clinical trials have demonstrated that granisetron is effective in preventing acute nausea and vomiting associated with chemotherapy, with efficacy comparable or superior to other antiemetics. It has been shown to be well-tolerated, with headache being the most commonly reported side effect. Notably, granisetron does not cause extrapyramidal effects, which are a concern with some other antiemetic agents4678.
The effectiveness of granisetron in preventing PONV has been confirmed in randomized, double-blind, placebo-controlled studies. For instance, patients undergoing middle ear surgery who received granisetron experienced a significantly lower incidence of PONV compared to those who received a placebo. The drug was well-tolerated with no clinically important adverse effects reported1.
Granisetron has been investigated for its effects on gastrointestinal motility and sensitivity in patients with IBS. It has been shown to reduce rectal sensitivity and postprandial motility in a dose-dependent manner, suggesting a potential therapeutic role for 5-HT3 receptor antagonists in the management of IBS symptoms3.
In patients undergoing total body irradiation, a highly emetogenic procedure, granisetron has demonstrated significant antiemetic efficacy. The majority of patients in an open trial experienced total or major protection from emesis following a single intravenous dose of granisetron. The drug was well-tolerated, with headache being the most common side effect9.
Pharmacokinetic studies of granisetron have shown considerable inter-patient variability, but the drug's biological activity persists for a significant duration post-administration. In crossover studies, patients have expressed a preference for granisetron over other antiemetics, which may be attributed to its efficacy, tolerability, and simple dosing regimen510.
Granisetronum is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of small molecules and is categorized under antiemetics. The compound is recognized for its effectiveness in managing nausea and vomiting, particularly in patients undergoing cancer treatment or surgery .
The synthesis of Granisetronum involves several key steps, primarily focusing on the formation of an indazole ring system. The process can be outlined as follows:
In industrial settings, large-scale synthesis employs optimized reaction conditions to maximize yield and purity. Methods include:
Granisetronum has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , with a molecular weight averaging approximately 312.417 g/mol.
The compound features:
The structural representation can be described using its canonical SMILES notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
.
Granisetronum participates in various chemical reactions that modify its functional groups for enhanced efficacy or altered pharmacokinetics:
Granisetronum exerts its effects primarily through antagonism of the 5-HT3 receptors located in both the central nervous system and peripheral tissues, including the gastrointestinal tract.
Granisetronum exhibits good bioavailability (approximately 60% when administered orally), with a half-life ranging from 4 to 12 hours depending on patient condition (healthy vs. cancer patients). It is metabolized primarily in the liver and excreted through both renal (11–12%) and fecal (38%) routes .
Granisetronum possesses several notable physical and chemical properties:
Granisetronum is primarily utilized in clinical settings for:
Additionally, ongoing research explores potential applications in other areas such as motion sickness management and general antiemetic therapies .
Granisetron (chemical name: 1-Methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide; molecular formula: C₁₈H₂₄N₄O; molecular weight: 312.417 g·mol⁻¹) was first synthesized in 1985 by chemists at the British pharmaceutical company Beecham (later part of GlaxoSmithKline) [1] [3]. It emerged from systematic research into serotonin receptor antagonists, specifically targeting the 5-hydroxytryptamine type 3 (5-hydroxytryptamine-3) receptor subtype. Granisetron’s molecular structure features an indazole ring linked to an azabicyclic moiety, conferring high receptor specificity. Preclinical studies demonstrated its classification as a highly selective 5-hydroxytryptamine-3 receptor antagonist, with a binding affinity (Kᵢ = 0.26 nM) approximately 4,000–40,000 times greater for 5-hydroxytryptamine-3 receptors than for other receptor types (e.g., 5-hydroxytryptamine-1, 5-hydroxytryptamine-2, adrenergic, histaminergic, or opioid receptors) [1] [3] [7]. This selectivity distinguishes it from earlier antiemetics like metoclopramide, which interacts with dopamine receptors.
Granisetron’s mechanism involves non-competitive, insurmountable binding to 5-hydroxytryptamine-3 receptors located on vagal afferent neurons in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem [3] [7]. This binding inhibits serotonin-mediated emetic signaling, particularly crucial after cytotoxic chemotherapy, which triggers massive serotonin release from enterochromaffin cells [8]. Pharmacokinetic studies revealed a bioavailability of ~60%, protein binding of 65%, and hepatic metabolism via cytochrome P450 enzymes (notably CYP3A4), without significant involvement of CYP2D6—unlike other 5-hydroxytryptamine-3 antagonists (e.g., ondansetron or dolasetron) [3] [8] [10]. This metabolic profile reduces susceptibility to pharmacogenomic variations affecting efficacy. Key pharmacokinetic parameters are summarized below:
Table 1: Pharmacokinetic Profile of Granisetron
Parameter | Value | Method/Source |
---|---|---|
Bioavailability | 60% | Radiolabeled absorption studies |
Protein Binding | 65% | Equilibrium dialysis |
Elimination Half-life | 3–14 hours | Plasma concentration monitoring |
Primary Metabolism | Hepatic (CYP3A4) | In vitro microsomal assays |
Excretion | Renal (11-12%), Fecal (38%) | Mass balance studies |
The drug received initial regulatory approval in the United Kingdom in 1991 and by the United States Food and Drug Administration in 1994 under the trade name Kytril (Roche) [1] [3]. Its inclusion in the World Health Organization’s List of Essential Medicines underscores its global therapeutic importance [1].
Originally developed for chemotherapy-induced nausea and vomiting, granisetron’s indications have expanded significantly due to robust clinical evidence. Initial Phase III trials in the early 1990s established its efficacy against highly emetogenic agents like cisplatin, achieving complete response rates (no emesis, no rescue medication) of 70–92% in acute-phase chemotherapy-induced nausea and vomiting prophylaxis [5] [7] [10]. For example, a pivotal study by the Granisetron Study Group demonstrated superior antiemetic efficacy compared to combination regimens containing dexamethasone plus prochlorperazine or metoclopramide [7]. This led to its formal approval for acute chemotherapy-induced nausea and vomiting across international markets.
Table 2: Milestones in Clinical Indication Expansion
Year | Indication | Regulatory Event | Key Evidence |
---|---|---|---|
1991 | Chemotherapy-induced nausea and vomiting | UK Approval (Kytril) | Phase III trials vs. placebo and metoclopramide |
1994 | Chemotherapy-induced nausea and vomiting | United States Food and Drug Administration Approval | Multicenter trials in cisplatin-based regimens |
2002 | Postoperative nausea and vomiting | United States Food and Drug Administration Label Expansion | Randomized controlled trials vs. ondansetron |
2008 | Transdermal for chemotherapy-induced nausea and vomiting | United States Food and Drug Administration Approval (Sancuso) | Bioequivalence studies |
2016 | Extended-release for delayed chemotherapy-induced nausea and vomiting | United States Food and Drug Administration Approval (Sustol) | Phase III trials in anthracycline/cyclophosphamide |
In 2002, granisetron’s indications broadened to include postoperative nausea and vomiting prevention and treatment following United States Food and Drug Administration approval based on trials showing equivalence or superiority to established agents like droperidol and ondansetron [1] [6]. For instance, a double-blind randomized controlled trial demonstrated a 22% incidence of postoperative nausea and vomiting with granisetron versus 42% with droperidol within 24 hours post-surgery [6]. Subsequent innovations addressed limitations in duration of action. The transdermal patch (Sancuso, approved 2008) provided sustained delivery over 7 days, benefiting patients with oral intolerance [1] [4]. The extended-release subcutaneous injection (Sustol, approved 2016) further optimized pharmacokinetics for delayed chemotherapy-induced nausea and vomiting (24–120 hours post-chemotherapy), particularly in anthracycline/cyclophosphamide regimens [1] [6] [9].
Off-label uses have also emerged, supported by clinical investigations. Studies indicate potential efficacy in gastroparesis-related nausea, cyclic vomiting syndrome, and hyperemesis gravidarum [1] [8]. For example, a registry study of granisetron transdermal systems reported symptom improvement in 65% of gastroparesis patients [1]. These developments reflect granisetron’s evolution from a chemotherapy-specific agent to a versatile antiemetic addressing multiple clinical scenarios.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: